molecular formula C10H11FN2O2 B3847542 ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate

ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate

Cat. No.: B3847542
M. Wt: 210.20 g/mol
InChI Key: DIWUSECKBMPWNF-KPKJPENVSA-N
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Description

Ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a fluorobenzylidene group attached to the hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethyl hydrazinecarboxylate+4-fluorobenzaldehydeEthyl 2-(4-fluorobenzylidene)hydrazinecarboxylate\text{Ethyl hydrazinecarboxylate} + \text{4-fluorobenzaldehyde} \rightarrow \text{this compound} Ethyl hydrazinecarboxylate+4-fluorobenzaldehyde→Ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 2-(4-fluorophenylazo)carboxylate.

    Reduction: Formation of ethyl 2-(4-fluorobenzyl)hydrazinecarboxylate.

    Substitution: Formation of substituted hydrazinecarboxylates with various functional groups.

Scientific Research Applications

Ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazone and fluorobenzylidene moieties. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-fluorobenzylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-(4-chlorobenzylidene)hydrazinecarboxylate
  • Ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate
  • Ethyl 2-(4-methylbenzylidene)hydrazinecarboxylate

Uniqueness

The presence of the fluorine atom in this compound imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different chemical and biological behaviors.

Properties

IUPAC Name

ethyl N-[(E)-(4-fluorophenyl)methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-2-15-10(14)13-12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWUSECKBMPWNF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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